molecular formula C17H17N5O5 B5561029 3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide

3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide

Cat. No. B5561029
M. Wt: 371.3 g/mol
InChI Key: BLXLSHRKEYFHJJ-RGVLZGJSSA-N
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Description

Hydrazone compounds and their derivatives, including those related to the queried compound, are synthesized and studied for their structural, spectral, and biological properties. These compounds often exhibit a wide range of biological activities and are analyzed using various spectroscopic methods and theoretical studies.

Synthesis Analysis

The synthesis of hydrazone complexes typically involves the reaction of hydrazine derivatives with ketones or aldehydes to form hydrazone linkages. These reactions are crucial for forming complexes with metals or for further chemical modifications (Ibrahim et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized using spectroscopic methods like IR, UV-visible, NMR, and sometimes X-ray crystallography. These techniques provide insights into the bond lengths, angles, and overall geometry of the compounds (Charistos et al., 2001).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including those that lead to the formation of complex structures or reactions with metals to form chelates. These reactions are influenced by the presence of substituents on the benzylidene component and the hydrazine moiety (Lin et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are determined through a combination of spectroscopic analysis and physical measurements. These properties are essential for understanding the compound's stability and reactivity (Bessy Raj et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, pH stability, and interaction with metals, are studied to understand the potential applications and behavior of these compounds in different environments. Hydrazone compounds' ability to form stable complexes with metals is of particular interest (Bessy Raj et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing various pyrimidine and pyrazole derivatives, which share structural similarities with the compound . These studies often focus on the mechanisms of transformation, showcasing the compound's role in facilitating the synthesis of novel heterocyclic compounds. For instance, Biffin et al. (1968) explored the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine, demonstrating the compound's utility in creating pyrazole derivatives with potential biological activities (Biffin, Brown, & Porter, 1968).

Antimicrobial and Antifungal Screening

Some derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities. For example, Kumar et al. (2011) synthesized a series of hydrazides with various substituents and evaluated their antimicrobial properties, highlighting the compound's role in the development of new antimicrobial agents (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).

Photonic and Optical Applications

Research has also extended into the photonic and optical applications of derivatives, particularly focusing on their nonlinear optical properties and potential use in photonic devices. The study of hydrazone derivatives, for instance, has shown promise for applications in optical limiting, with potential relevance for protective optics and optical data processing. The detailed structure-property relationships of these compounds suggest their utility in designing materials with tailored optical properties for specific applications (Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).

properties

IUPAC Name

N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-27-15-5-4-12(7-14(15)22(25)26)11-20-21-17(24)8-16(23)19-10-13-3-2-6-18-9-13/h2-7,9,11H,8,10H2,1H3,(H,19,23)(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLSHRKEYFHJJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide

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